Methyl4-ethoxybutanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Methyl4-ethoxybutanimidate involves synthetic routes that typically include the reaction of ethoxybutanoic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Methyl4-ethoxybutanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl4-ethoxybutanimidate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: Although not used clinically, it serves as a model compound in medicinal chemistry to explore drug-like properties and interactions.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl4-ethoxybutanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Methyl4-ethoxybutanimidate can be compared with similar compounds like ethyl4-ethoxybutanimidate and methyl4-hydroxybutanimidate. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific ethoxy and imidate functional groups, which confer distinct properties and reactivity patterns .
Eigenschaften
Molekularformel |
C7H15NO2 |
---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
methyl 4-ethoxybutanimidate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-6-4-5-7(8)9-2/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
KYKKRGZHOHVWNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCC(=N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.